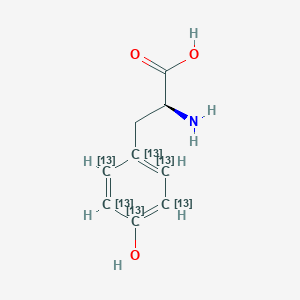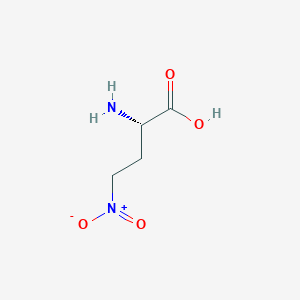![molecular formula C20H32N2O4 B137070 2,2,5,5-Tetramethyl-4-[[2-[(2,2,5,5-tetramethyl-4-oxooxolan-3-ylidene)methylamino]ethylamino]methylidene]oxolan-3-one CAS No. 142996-66-5](/img/structure/B137070.png)
2,2,5,5-Tetramethyl-4-[[2-[(2,2,5,5-tetramethyl-4-oxooxolan-3-ylidene)methylamino]ethylamino]methylidene]oxolan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5,5-Tetramethyl-4-[[2-[(2,2,5,5-tetramethyl-4-oxooxolan-3-ylidene)methylamino]ethylamino]methylidene]oxolan-3-one, commonly known as TOTAPOL, is a stable nitroxide radical that has been widely used in scientific research as a spin label. Spin labeling is a technique that allows researchers to study the structure, dynamics, and interactions of biological molecules such as proteins, nucleic acids, and lipids.
Wirkmechanismus
TOTAPOL acts as a spin label by attaching to a specific site on a biological molecule and generating a magnetic field that can be detected by EPR spectroscopy. The magnetic field generated by TOTAPOL provides information about the structure, dynamics, and interactions of the biological molecule to which it is attached.
Biochemical and physiological effects:
TOTAPOL does not have any known biochemical or physiological effects on living organisms. It is a stable nitroxide radical that is not metabolized by the body and is excreted unchanged.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TOTAPOL as a spin label is its stability and low toxicity. TOTAPOL is a stable nitroxide radical that can be stored for long periods of time without decomposition, and it does not have any known toxic effects on living organisms. However, one limitation of using TOTAPOL is its relatively large size, which can limit its use in certain applications where space is limited.
Zukünftige Richtungen
There are many potential future directions for research involving TOTAPOL. One area of interest is the development of new spin labels that can be used to study biological molecules in different environments and under different conditions. Another area of interest is the development of new techniques for analyzing EPR spectra, which could provide more detailed information about the structure and dynamics of biological molecules. Finally, there is a growing interest in the use of TOTAPOL and other spin labels in the development of new drugs and therapies for a variety of diseases.
Synthesemethoden
TOTAPOL can be synthesized using a variety of methods, including the reaction of 4-oxo-TEMPO with ethylenediamine and formaldehyde, or the reaction of 4-oxo-TEMPO with 2,3-diaminopropionic acid and formaldehyde. The synthesis of TOTAPOL is a multi-step process that requires careful purification and characterization to ensure the purity and stability of the final product.
Wissenschaftliche Forschungsanwendungen
TOTAPOL has been used in a wide range of scientific research applications, including structural biology, biophysics, and biochemistry. In structural biology, TOTAPOL has been used as a spin label to study the structure and dynamics of proteins and nucleic acids using techniques such as electron paramagnetic resonance (EPR) spectroscopy and X-ray crystallography. In biophysics, TOTAPOL has been used to study the interactions between proteins and other biomolecules, as well as the dynamics of biological membranes. In biochemistry, TOTAPOL has been used to study enzyme kinetics and the mechanisms of enzyme-catalyzed reactions.
Eigenschaften
CAS-Nummer |
142996-66-5 |
|---|---|
Produktname |
2,2,5,5-Tetramethyl-4-[[2-[(2,2,5,5-tetramethyl-4-oxooxolan-3-ylidene)methylamino]ethylamino]methylidene]oxolan-3-one |
Molekularformel |
C20H32N2O4 |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
2,2,5,5-tetramethyl-4-[[2-[(2,2,5,5-tetramethyl-4-oxooxolan-3-ylidene)methylamino]ethylamino]methylidene]oxolan-3-one |
InChI |
InChI=1S/C20H32N2O4/c1-17(2)13(15(23)19(5,6)25-17)11-21-9-10-22-12-14-16(24)20(7,8)26-18(14,3)4/h11-12,21-22H,9-10H2,1-8H3 |
InChI-Schlüssel |
WTJNRTWSVRJUNX-UHFFFAOYSA-N |
SMILES |
CC1(C(=CNCCNC=C2C(=O)C(OC2(C)C)(C)C)C(=O)C(O1)(C)C)C |
Kanonische SMILES |
CC1(C(=CNCCNC=C2C(=O)C(OC2(C)C)(C)C)C(=O)C(O1)(C)C)C |
Synonyme |
Furomine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



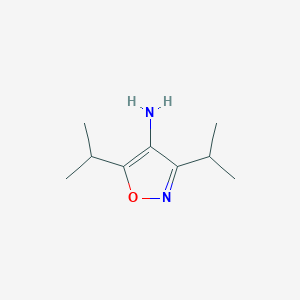
![(2S)-2-amino-5-[[(2R)-2-amino-3-[[3-(2-aminoethyl)-4,5-dioxo-1H-indol-7-yl]sulfanyl]propanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B136992.png)
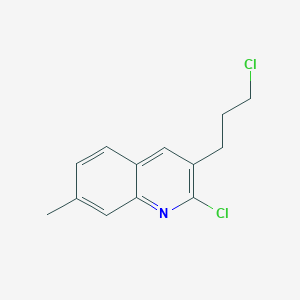

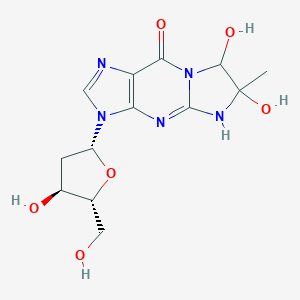

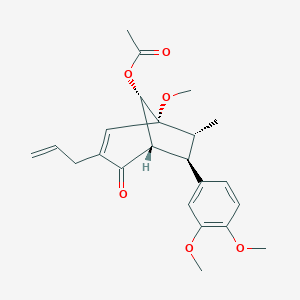

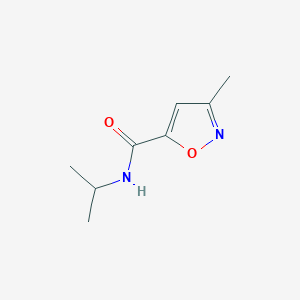
![4-[4-[5-[[3-[4-(4-Carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-3-methoxy-2,5,6-trimethylphenoxy]carbonyl-2,5-dihydroxy-4-methylphenyl]methyl]-2-(carboxymethyl)-4,6-dihydroxy-3-methylphenyl]-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid](/img/structure/B137009.png)
![chlorotitanium(1+);cyclopenta-1,3-diene;[(4S,5S)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol](/img/structure/B137016.png)
